molecular formula C15H21N3O2S B2647218 3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide CAS No. 1394801-69-4

3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide

Cat. No.: B2647218
CAS No.: 1394801-69-4
M. Wt: 307.41
InChI Key: MMHOPIQVZKPKEX-UHFFFAOYSA-N
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Description

3-(2-tert-Butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide is a synthetic organic compound featuring a thiazole core substituted with a tert-butyl group at position 2 and a propenamide chain linked to a cyano-methoxy-methyl ethyl moiety.

Properties

IUPAC Name

3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(2-cyano-1-methoxypropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-14(2,3)13-17-8-11(21-13)6-7-12(19)18-15(4,9-16)10-20-5/h6-8H,10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHOPIQVZKPKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C=CC(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tert-Butyl vs. Aryl/Electron-Withdrawing Groups

  • Analog 1 : 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine () incorporates a triazole unit instead of a propenamide chain. The tert-butyl group here is hypothesized to stabilize interactions with hydrophobic enzyme pockets, a feature relevant to anticancer activity .
  • Analog 2 : N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide () replaces tert-butyl with a 4-chlorophenyl group, introducing halogen-based electronic effects. The hydroxy group at position 4 increases polarity, likely reducing blood-brain barrier penetration compared to the target compound .

Cyano-Methoxy-Methyl Ethyl Side Chain

  • Target Compound: The cyano group may act as a hydrogen bond acceptor, while the methoxy group contributes to solubility. This combination balances hydrophobicity and polarity.
  • Analog 3: 2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(naphthalen-1-yl)prop-2-enamide () shares the cyano-propenamide backbone but includes a morpholine-substituted thiazole. The morpholine ring enhances water solubility, whereas the tert-butyl group in the target compound prioritizes lipophilicity .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features Reference
3-(2-tert-Butyl-1,3-thiazol-5-yl)-N-(1-cyano-2-methoxy-1-methylethyl)prop-2-enamide C₁₆H₂₂N₄O₂S 2-tert-butyl, cyano-methoxy-methyl ethyl ~350.44 g/mol High lipophilicity, potential enzyme inhibition -
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine C₉H₁₃N₅S 2-amine, 1,2,4-triazole 223.30 g/mol Anticancer activity
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide C₁₂H₁₂ClN₃O₂S 4-hydroxy, 4-chlorophenyl 297.76 g/mol Polar, halogen-mediated bioactivity
2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(naphthalen-1-yl)prop-2-enamide C₂₇H₂₂N₄O₂S Morpholine, naphthyl 466.57 g/mol Enhanced solubility, receptor targeting

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